molecular formula C21H28N4O4S B4544705 ethyl 2-[({3-[(diethylamino)carbonyl]-1-methyl-1H-pyrazol-5-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-[({3-[(diethylamino)carbonyl]-1-methyl-1H-pyrazol-5-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B4544705
M. Wt: 432.5 g/mol
InChI Key: SHCIKUFUXXJNIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including reactions of different organic precursors to introduce various functional groups. For instance, a study demonstrated the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate through reactions involving 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate (İ. Koca et al., 2014).

Molecular Structure Analysis

Spectroscopic and theoretical studies, including IR, Raman, (1)H NMR, (13)C NMR, and X-ray diffraction methods, are essential for determining the molecular structure. The vibrational spectra and geometric parameters (bond lengths, bond angles) can be calculated using methods like Ab Initio Hartree Fock and Density Functional Theory, providing insights into the molecular structure (İ. Koca et al., 2014).

Chemical Reactions and Properties

Chemical reactions of similar compounds often involve interaction with various reagents to form new derivatives. For example, the reaction with primary amines can lead to new carboxylate products, demonstrating the compound's reactivity and potential for forming new chemical entities (S. A. Shipilovskikh et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, can be determined through various analytical techniques. X-ray diffraction methods provide detailed information about the crystal structure, which is crucial for understanding the material's physical characteristics (L. Minga, 2005).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific reactions, are key to understanding the compound's behavior in chemical syntheses and potential applications. Studies on related compounds reveal the versatility and reactivity of these types of molecules (A. S. Youssef, 2009).

properties

IUPAC Name

ethyl 2-[[5-(diethylcarbamoyl)-2-methylpyrazole-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-5-25(6-2)20(27)14-12-15(24(4)23-14)18(26)22-19-17(21(28)29-7-3)13-10-8-9-11-16(13)30-19/h12H,5-11H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCIKUFUXXJNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=NN(C(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[({3-[(diethylamino)carbonyl]-1-methyl-1H-pyrazol-5-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
ethyl 2-[({3-[(diethylamino)carbonyl]-1-methyl-1H-pyrazol-5-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 2-[({3-[(diethylamino)carbonyl]-1-methyl-1H-pyrazol-5-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 2-[({3-[(diethylamino)carbonyl]-1-methyl-1H-pyrazol-5-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 2-[({3-[(diethylamino)carbonyl]-1-methyl-1H-pyrazol-5-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 6
ethyl 2-[({3-[(diethylamino)carbonyl]-1-methyl-1H-pyrazol-5-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.